

Spectroscopic Analysis of 1-Oxaspiro[2.5]octane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Oxaspiro[2.5]octane

Cat. No.: B086694

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-Oxaspiro[2.5]octane**, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and analysis.

Introduction

1-Oxaspiro[2.5]octane, a spirocyclic ether, is a valuable building block in the synthesis of complex organic molecules. Its unique three-dimensional structure and the presence of a reactive epoxide ring make it a versatile intermediate. A thorough understanding of its spectral characteristics is crucial for its identification, characterization, and utilization in synthetic pathways. This guide presents a consolidated resource of its key spectral features.

Spectral Data

The following sections present the available spectral data for **1-oxaspiro[2.5]octane**. The data has been compiled from various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-oxaspiro[2.5]octane** by providing information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **1-oxaspiro[2.5]octane** is characterized by signals corresponding to the protons of the cyclohexane ring and the epoxide ring.

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1	~2.5	s	2H	-CH ₂ - (epoxide)
2	~1.8 - 1.4	m	10H	-CH ₂ - (cyclohexane)

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The data presented here are typical values.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Signal	Chemical Shift (ppm)	Assignment
1	~58	Spiro Carbon
2	~52	-CH ₂ - (epoxide)
3	~35	-CH ₂ - (cyclohexane, adjacent to spiro center)
4	~26	-CH ₂ - (cyclohexane)
5	~25	-CH ₂ - (cyclohexane)

Note: The chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **1-oxaspiro[2.5]octane**. The key absorption bands are indicative of the C-H and C-O bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 2850	Strong	C-H stretch (alkane)
1450	Medium	C-H bend (scissoring)
1250	Strong	C-O stretch (epoxide, ring breathing)
950 - 810	Medium-Strong	Epoxide ring vibration (asymmetric stretch)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1-oxaspiro[2.5]octane**. While specific data for the parent compound is limited in publicly accessible databases, the expected fragmentation patterns for similar epoxides can be inferred. Electron ionization (EI) would likely lead to the following key fragments.

m/z	Possible Fragment
112	[M] ⁺ (Molecular Ion)
97	[M - CH ₃] ⁺
83	[M - C ₂ H ₅] ⁺ or [M - CHO] ⁺
69	[C ₅ H ₉] ⁺
55	[C ₄ H ₇] ⁺

Experimental Protocols

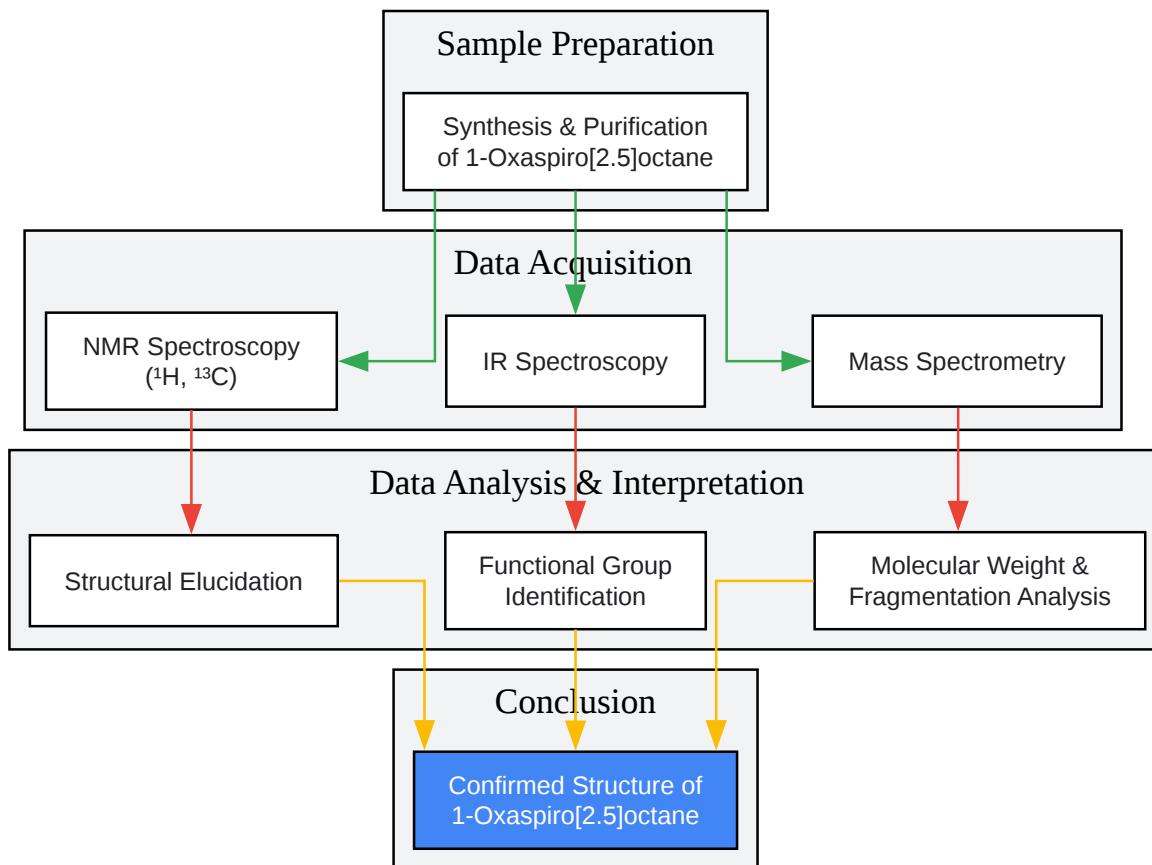
The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **1-oxaspiro[2.5]octane** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used.

Infrared (IR) Spectroscopy

- Sample Preparation: As **1-oxaspiro[2.5]octane** is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum.


Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or through direct injection.
- Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

- Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectral data for **1-oxaspiro[2.5]octane**.

[Click to download full resolution via product page](#)

*Workflow for the spectroscopic analysis of **1-Oxaspiro[2.5]octane**.*

Conclusion

The spectral data and protocols presented in this guide provide a foundational resource for researchers working with **1-oxaspiro[2.5]octane**. The characteristic NMR signals, IR absorption bands, and expected mass spectral fragmentation patterns serve as reliable

benchmarks for the identification and characterization of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectral data, facilitating confident structural assignment and downstream applications in drug development and chemical synthesis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Oxaspiro[2.5]octane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086694#1-oxaspiro-2-5-octane-spectral-data-nmr-ir-ms\]](https://www.benchchem.com/product/b086694#1-oxaspiro-2-5-octane-spectral-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com